Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamoyl-linked 4-fluorobenzyl substituent at the 4-position. This structure is a key intermediate in medicinal chemistry for developing bioactive molecules, particularly kinase inhibitors, G protein-coupled receptor modulators, and allosteric regulators . Its synthetic versatility stems from the Boc group’s stability under diverse reaction conditions and the modularity of the carbamoyl moiety for functionalization.
Properties
Molecular Formula |
C18H25FN2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) |
InChI Key |
VLWOBYNGTPAMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate generally involves the following key steps:
- Preparation of the piperidine core with a tert-butyl carbamate protecting group (tert-butoxycarbonyl, Boc) on the nitrogen.
- Introduction of the carbamoyl group at the 4-position of the piperidine ring.
- Coupling or substitution with a 4-fluorobenzyl moiety, often via halogenated intermediates or carbamate derivatives.
These steps can be achieved through various routes involving carbamoylation, halogenation, nucleophilic substitution, and protecting group strategies.
Specific Preparation Routes
Carbamoylation of 4-Fluorobenzylamine with a Boc-Protected Piperidine Intermediate
A common approach starts from tert-butyl 4-aminopiperidine-1-carboxylate or its derivatives, which are reacted with 4-fluorobenzyl isocyanate or carbamoyl chloride derivatives to form the carbamoyl linkage.
- For example, tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride salt can be reacted with 4-fluorobenzyl chloroformate or bromoacetyl bromide to yield the corresponding carbamoyl piperidine derivative.
- The reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl.
- Purification is achieved by crystallization or silica gel flash chromatography.
Example data from synthesis of related carbamate derivatives:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction of compound 1·HCl with chloromethyl chloroformate in dry THF at 0 °C, followed by TEA addition and stirring overnight | 54% | Crystallization from ethanol; pale brown solid; mp 137-138 °C | |
| Reaction of compound 1·HCl with 3-bromopropionyl chloride in dichloromethane | 64% | Purified by flash chromatography; brown solid; mp 164-165 °C |
Halogenated Piperidine Intermediates and Nucleophilic Substitution
Another approach involves preparing halogenated piperidine intermediates such as tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, which can then undergo nucleophilic substitution with 4-fluorobenzylamine or related nucleophiles.
- Synthesis of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate is achieved by bromination of 1-tert-butyl 4-methylenepiperidine-1-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at 0 °C to room temperature.
- The brominated intermediate is isolated as a colorless oil in high yield (92%).
- Subsequent reaction with 4-fluorobenzylamine or its derivatives forms the target compound.
Use of tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate as a Key Intermediate
tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate is a versatile intermediate used in the synthesis of various piperidine derivatives, including carbamoyl compounds.
- It can be prepared from tert-butyl 4-hydroxypiperidine-1-carboxylate by reaction with methanesulfonyl chloride in the presence of a base.
- This mesylate intermediate undergoes nucleophilic substitution with 4-fluorobenzylamine or related nucleophiles under reflux conditions in ethanol/water mixtures with potassium carbonate as base.
- Yields reported range from 84% to 95% depending on reaction conditions and substrates.
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Potassium carbonate, ethanol/water, reflux 16.5 h | 84% | Product isolated by filtration and washing; confirmed by NMR and mass spectrometry |
| Potassium carbonate, NMP solvent, 100-105 °C, 24 h | 95% | High purity product; vacuum drying at 50-55 °C |
One-Pot Click Chemistry Approaches for Related Derivatives
Recent research has demonstrated one-pot click chemistry methods to synthesize tert-butyl 4-substituted piperidine carboxylates, including phenyl-substituted derivatives.
- Reaction of tert-butyl 4-propioloylpiperidine-1-carboxylate with aryl azides in the presence of copper iodide catalyst and base (DIPEA) in DMF at 0 °C yields triazole-linked piperidine carboxylates with high purity and yields (~90-97%).
- Although this method is more applicable to triazole derivatives, it illustrates the versatility of tert-butyl piperidine carboxylates as synthetic intermediates.
Data Tables Summarizing Key Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Carbamoylation with 4-fluorobenzyl chloroformate | tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride | TEA, dry THF, 0 °C to RT overnight | 54-64% | Crystallization, flash chromatography | Produces halogenoalkyl carbamate derivatives |
| Bromination of 1-tert-butyl 4-methylenepiperidine-1-carboxylate | NBS, Et3N·3HF, CH2Cl2, 0 °C to RT | 92% | Extraction and evaporation | Intermediate for nucleophilic substitution | |
| Nucleophilic substitution of mesylate intermediate | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate + 4-fluorobenzylamine | K2CO3, ethanol/water, reflux 16.5 h | 84-95% | Filtration, washing, vacuum drying | High purity product confirmed by NMR, MS |
| One-pot click chemistry for substituted piperidines | tert-butyl 4-propioloylpiperidine-1-carboxylate + aryl azides | CuI, DIPEA, DMF, 0 °C, 5 min | 90-97% | Filtration, washing | For triazole derivatives, related chemistry |
Research Discoveries and Notes
- The mesylate intermediate tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate is a key versatile intermediate enabling efficient formation of various carbamoyl derivatives including those with fluorobenzyl substituents.
- Bromination of methylenepiperidine derivatives provides a high-yield route to halogenated intermediates suitable for nucleophilic substitution.
- The carbamoylation reactions typically require mild bases and low temperatures to avoid side reactions and ensure high selectivity.
- Purification by crystallization or silica gel chromatography is standard to obtain analytically pure compounds.
- Spectroscopic techniques such as ^1H NMR, IR, and mass spectrometry are routinely used to confirm structure and purity. Typical NMR signals include tert-butyl singlets near 1.4 ppm and aromatic protons in the 7-8 ppm range.
- Recent advances in one-pot click chemistry enable rapid synthesis of related piperidine carboxylates with high yields, expanding the toolbox for medicinal chemistry applications.
- Stability considerations: The tert-butyl carbamate protecting group offers good stability under standard storage conditions but should be protected from strong acids or bases which may cleave the Boc group.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
a) Fluorine vs. Halogen/Electron-Withdrawing Groups
- Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate : The 4-fluoro group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Tert-butyl 4-[(4-iodophenyl)carbamoyl]piperidine-1-carboxylate (): The iodine atom introduces steric bulk and polarizability, useful in radiolabeling or crystallography studies.
b) Aromatic vs. Aliphatic Substituents
- Tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate (): The ethyl group reduces steric hindrance, favoring synthetic accessibility (57–97% yields) but may lower target selectivity .
Modifications to the Carbamoyl Linker
Piperidine Ring Functionalization
- Tert-butyl 4-formylpiperidine-1-carboxylate (): The aldehyde group enables further derivatization via reductive amination or Wittig reactions .
- Tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperidine-1-carboxylate (): The cyano group and tetrahydropyran enhance conformational rigidity, critical for GPCR selectivity .
Solubility and Permeability
Biological Activity
Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a 4-fluorobenzyl carbamoyl moiety. The molecular formula is , with a molecular weight of approximately 280.33 g/mol. Its IUPAC name is tert-butyl 4-carbamoyl-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate .
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in metabolic pathways. Specifically, studies have shown that piperidine derivatives can exhibit inhibitory activity against enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism .
Pharmacological Effects
-
Anticancer Activity :
- Compounds with similar structures have demonstrated notable antiproliferative effects on various cancer cell lines. For example, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating their potential as anticancer agents .
- Pain Management :
- Anti-inflammatory Effects :
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several piperidine derivatives, including those structurally similar to this compound. The results indicated that these compounds could selectively inhibit cancer cell growth while sparing non-cancerous cells, suggesting a favorable therapeutic index .
Study 2: Pain Relief in Animal Models
In a controlled study involving animal models of neuropathic pain, administration of related piperidine compounds resulted in significant reductions in pain behaviors compared to controls. The mechanism was hypothesized to involve modulation of endocannabinoid signaling pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How does the 4-fluorobenzyl group influence biological activity compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine enhances metabolic stability by reducing oxidative degradation.
- Hydrophobic Interactions : The 4-fluorobenzyl group increases binding to hydrophobic pockets in target proteins.
- Structural Comparisons : Crystallographic studies (e.g., X-ray diffraction) reveal improved steric complementarity in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
